gibberellin A110

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

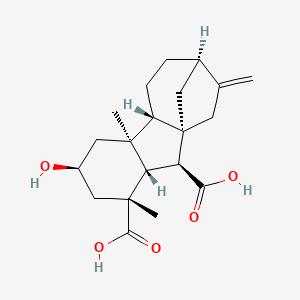

Gibberellin A110 is a C20-gibberellin that is gibberellin A12 carrying an additional hydroxy substituent at the 3beta-position It has a role as a plant metabolite. It is a C20-gibberellin, a dicarboxylic acid, a secondary alcohol and an olefinic compound. It derives from a gibberellin A12.

Aplicaciones Científicas De Investigación

Promoting Seed Germination

Gibberellin A110 has been shown to enhance seed germination by breaking dormancy and promoting the growth of seedlings. This effect is particularly beneficial in crops that exhibit seed dormancy, allowing for more uniform germination and improved crop establishment .

Enhancing Stem Elongation

One of the most notable effects of this compound is its ability to promote stem elongation. This characteristic is particularly advantageous for dwarf varieties of plants, such as peas and beans, which can be genetically limited in their growth. Application of this compound can lead to increased internode length, resulting in taller plants that can compete more effectively for light .

Regulating Flowering Time

This compound influences flowering time by modulating the expression of floral organ development genes. In species like Arabidopsis thaliana, it has been demonstrated that gibberellins play a crucial role in transitioning from vegetative to reproductive growth, thus enhancing flower production and potentially increasing yield .

Improving Fruit Development

In fruit crops, this compound can improve fruit set and size. For instance, it has been used to induce seedless fruit formation in grapes and other crops by promoting parthenocarpy (development of fruit without fertilization) . This application not only enhances marketable yield but also improves the quality of the fruit produced.

Wheat Tiller Regulation

A study on wheat demonstrated that application of gibberellins, including this compound, can regulate tillering—a critical factor for grain yield. The research identified specific gibberellin oxidase genes that respond to gibberellin treatment, leading to enhanced tiller formation and improved overall plant height .

Grapevine Growth Enhancement

In grapevines, this compound has been applied to promote tendril development instead of flower formation under certain conditions. This application helps the vines climb and access sunlight more effectively while also managing resource allocation during critical growth phases .

References Table

Propiedades

Número CAS |

202057-27-0 |

|---|---|

Fórmula molecular |

C20H28O5 |

Peso molecular |

348.4 g/mol |

Nombre IUPAC |

(1R,2S,3S,4R,6S,8S,9S,12R)-6-hydroxy-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid |

InChI |

InChI=1S/C20H28O5/c1-10-6-20-7-11(10)4-5-13(20)18(2)8-12(21)9-19(3,17(24)25)15(18)14(20)16(22)23/h11-15,21H,1,4-9H2,2-3H3,(H,22,23)(H,24,25)/t11-,12+,13+,14-,15+,18+,19-,20+/m1/s1 |

Clave InChI |

SFGDEUSMQMGAFH-MJPABCAUSA-N |

SMILES |

CC12CC(CC(C1C(C34C2CCC(C3)C(=C)C4)C(=O)O)(C)C(=O)O)O |

SMILES isomérico |

C[C@@]12C[C@@H](C[C@@]([C@H]1[C@@H]([C@]34[C@H]2CC[C@H](C3)C(=C)C4)C(=O)O)(C)C(=O)O)O |

SMILES canónico |

CC12CC(CC(C1C(C34C2CCC(C3)C(=C)C4)C(=O)O)(C)C(=O)O)O |

Descripción física |

Solid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.